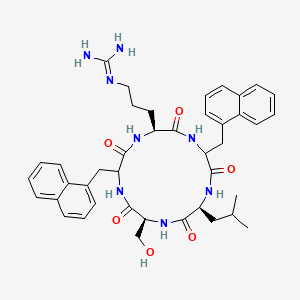
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is a complex organic compound characterized by its unique molecular structure. This compound features two dinitroanilino groups attached to a heptanedioic acid backbone. The presence of nitro groups and the specific arrangement of atoms confer distinct chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by coupling with heptanedioic acid. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate nitration. The final coupling step may involve catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of nitration reactions. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular pathways. The compound may also interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2,6-bis(2,4-dinitroanilino)hexanedioic acid: Similar structure but with a hexanedioic acid backbone.
(2R)-2,6-bis(2,4-dinitroanilino)octanedioic acid: Similar structure but with an octanedioic acid backbone.
Uniqueness
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is unique due to its specific heptanedioic acid backbone, which may confer different chemical and biological properties compared to its hexanedioic and octanedioic analogs
Propiedades
Fórmula molecular |
C19H18N6O12 |
|---|---|
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid |
InChI |
InChI=1S/C19H18N6O12/c26-18(27)14(20-12-6-4-10(22(30)31)8-16(12)24(34)35)2-1-3-15(19(28)29)21-13-7-5-11(23(32)33)9-17(13)25(36)37/h4-9,14-15,20-21H,1-3H2,(H,26,27)(H,28,29)/t14-,15?/m1/s1 |
Clave InChI |
OREMCCVTWYITLU-GICMACPYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)

![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)


